N-(4-acetylphenyl)-2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-Acetylphenyl)-2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, AldrichCPR is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an acetylphenyl group, an aminophenyl group, and a triazolylsulfanyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the acetylphenyl group: This can be achieved through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Introduction of the aminophenyl group: This step may involve nitration followed by reduction to introduce the amino group.
Formation of the triazolylsulfanyl group: This can be synthesized through a series of reactions involving triazole formation and subsequent thiolation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetylphenyl)-2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-Acetylphenyl)-2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Acetylphenyl)-2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Acetylphenyl) maleanilic acid
- 4-Acetylphenyl N-(4-methoxyphenyl)carbamate
- N-(4-Acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
N-(4-Acetylphenyl)-2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N5O2S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[[5-(4-aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N5O2S/c1-3-25-19(15-4-8-16(21)9-5-15)23-24-20(25)28-12-18(27)22-17-10-6-14(7-11-17)13(2)26/h4-11H,3,12,21H2,1-2H3,(H,22,27) |
InChI Key |
MNHRHDOTTZUTHW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)C)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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